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molecular formula C8H15N3O B8347254 1-Dimethylamino-4-hydroxy-piperidine-4-carbonitrile

1-Dimethylamino-4-hydroxy-piperidine-4-carbonitrile

Cat. No. B8347254
M. Wt: 169.22 g/mol
InChI Key: JGMZBZOSTHMAGN-UHFFFAOYSA-N
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Patent
US08703165B2

Procedure details

A solution of 6.0 g 1-dimethylamino-piperidin-4-one (prepared as described in Journal of Medicinal & Pharmaceutical Chemistry, 4, 423-36; 1961) in 30 ml of dichloromethane is added to a mixture of 4.1 g potassium cyanide and 10.6 g sodium hydrogencarbonate in 30 ml of water. The resulting mixture is stirred at room temperature for 3 hours, then extracted with ethyl acetate, the organic layer dried over sodium sulfate, and the solvent evaporated. 4.8 g 1-Dimethylamino-4-hydroxy-piperidine-4-carbonitrile is obtained. 1H-NMR (CDCl3): 3.95 ppm (s, broad, 1H), 2.90 ppm (m, 2H), 2.68 ppm (m, 2H), 2.40 ppm (s, 6H), 2.15 ppm (m, 2H), 1.95 ppm (m, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[C-:11]#[N:12].[K+].C(=O)([O-])O.[Na+]>ClCCl.O>[CH3:1][N:2]([CH3:10])[N:3]1[CH2:8][CH2:7][C:6]([OH:9])([C:11]#[N:12])[CH2:5][CH2:4]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CN(N1CCC(CC1)=O)C
Name
Quantity
4.1 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
10.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(N1CCC(CC1)(C#N)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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